molecular formula C20H25ClN2O3S B512878 1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 865611-79-6

1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B512878
CAS No.: 865611-79-6
M. Wt: 408.9g/mol
InChI Key: QYKMGUXIMDSTCS-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound with a molecular formula of C20H25ClN2O3S. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a chlorinated and methoxylated dimethylphenyl moiety .

Preparation Methods

The synthesis of 1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

1-Benzyl-4-(3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can be compared with other sulfonylpiperazine derivatives:

Properties

CAS No.

865611-79-6

Molecular Formula

C20H25ClN2O3S

Molecular Weight

408.9g/mol

IUPAC Name

1-benzyl-4-(3-chloro-6-methoxy-2,4-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H25ClN2O3S/c1-15-13-18(26-3)20(16(2)19(15)21)27(24,25)23-11-9-22(10-12-23)14-17-7-5-4-6-8-17/h4-8,13H,9-12,14H2,1-3H3

InChI Key

QYKMGUXIMDSTCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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